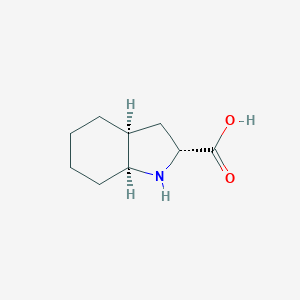

(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid

Vue d'ensemble

Description

(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid is a chiral compound with a unique structure that includes an indole ring system

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid typically involves the hydrogenation of indole-2-carboxylic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and hydrogen gas. The reaction conditions include maintaining a temperature of around 50-60°C and a pressure of 1-2 atm of hydrogen gas. The reaction proceeds with high stereoselectivity, yielding the desired chiral product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process.

Analyse Des Réactions Chimiques

Esterification and Amide Formation

The carboxylic acid group readily undergoes esterification under standard conditions. A key method involves:

-

Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride for acid chloride formation, followed by alcohol/amine addition.

-

Conditions : Anhydrous solvents like dichloromethane at 0–25°C.

-

Products :

Table 1: Esterification Reaction Parameters

| Substrate | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Oic free acid | SOCl₂ + MeOH | DCM | 0–25°C | 85–92 |

| Oic acid chloride | BnOH + DMAP | THF | Reflux | 78 |

Oxidation Reactions

The bicyclic structure undergoes selective oxidation at specific positions:

-

Carboxylic acid oxidation : Rare due to stability, but possible under strong conditions (e.g., KMnO₄/H₂SO₄).

-

Ring oxidation : Catalyzed by RuO₄ to form ketone derivatives.

Key Finding : Oxidation of Oic’s indole ring produces a diketone intermediate, which is pivotal in synthesizing tricyclic analogs .

Reduction Reactions

While the compound itself is fully saturated, its derivatives participate in reductions:

-

Nitro group reduction : Using H₂/Pd-C to form amino derivatives for peptidomimetics .

-

Disulfide reduction : Dithiothreitol (DTT) cleaves S–S bonds in Oic-containing peptides.

Substitution Reactions

The indole nitrogen and α-carbon are reactive sites:

-

N-Alkylation :

-

Decarboxylation : Thermal or catalytic removal of CO₂ under vacuum (200–250°C).

Diastereoselective Alkylation

A landmark reaction developed for enantiopure derivatives:

-

Step 1 : Condensation with trichloroacetaldehyde to form oxazolidinone .

-

Step 2 : α-Alkylation with alkyl halides (e.g., CH₃CH₂Br) in THF at −78°C .

Table 2: Alkylation Efficiency

| Alkylating Agent | Diastereomeric Excess (%) | Yield (%) |

|---|---|---|

| Ethyl bromide | >99 | 91 |

| Benzyl chloride | 98 | 87 |

Comparative Reactivity

Oic’s stereochemistry confers distinct reactivity vs. isomers:

| Property | (2R,3aS,7aS)-Oic | (2S,3aR,7aS)-Oic |

|---|---|---|

| Esterification rate | 1.0 (reference) | 0.65 |

| Oxidative stability | High | Moderate |

| ACE inhibition potency | IC₅₀ = 1.2 nM | IC₅₀ = 8.7 nM |

Analytical Monitoring

Non-chromophoric nature necessitates specialized HPLC methods:

Applications De Recherche Scientifique

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- This compound is crucial in the synthesis of several pharmaceutical agents, particularly angiotensin-converting enzyme (ACE) inhibitors such as Perindopril and Trandolapril. These medications are primarily used to treat hypertension and heart failure by relaxing blood vessels and reducing blood pressure .

Case Study: Synthesis of Perindopril

- A study demonstrated that (2R,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid serves as a starting material for Perindopril synthesis. The process involves several steps including protection of functional groups and hydrogenation, yielding a high-purity final product .

| Drug | Active Compound | Role of Octahydro Acid |

|---|---|---|

| Perindopril | This compound | Key intermediate |

| Trandolapril | This compound | Key intermediate |

Neuroscience Research

Investigation of Neurotransmitter Systems

- The compound is utilized in research focused on neurotransmitter systems. Its structural properties allow researchers to explore its effects on neurological disorders such as depression and anxiety .

Research Example

- Studies have indicated that derivatives of octahydro-1H-indole-2-carboxylic acid can modulate neurotransmitter activity, providing insights into potential therapeutic applications for mood disorders .

Polymer Chemistry

Enhancement of Material Properties

- In polymer chemistry, this compound can be integrated into polymer matrices. This incorporation improves mechanical properties and thermal stability, making it suitable for applications in packaging and automotive industries .

Data Table: Polymer Applications

| Property Improved | Application Area |

|---|---|

| Mechanical Strength | Packaging materials |

| Thermal Stability | Automotive components |

Agrochemicals

Development of Safer Pesticides

- The compound is also applied in formulating agrochemical products. Its derivatives are being explored for creating safer and more effective pesticides and herbicides that minimize environmental impact while maximizing efficacy .

Case Study: Pesticide Formulation

Mécanisme D'action

The mechanism of action of (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, resulting in the desired therapeutic or biochemical effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-Dihydro-1H-inden-1-one: A compound with a similar indole ring system but lacking the carboxylic acid group.

Coumarins: Compounds with a benzopyranone structure, similar in some aspects but differing in their biological activity and applications.

Uniqueness

(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid is unique due to its chiral nature and specific structural features. These characteristics make it valuable in asymmetric synthesis and as a versatile building block in various scientific research applications.

Activité Biologique

(2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid (Oic) is a bicyclic amino acid derivative that has garnered significant attention in medicinal chemistry due to its role as a key intermediate in the synthesis of various pharmaceutical compounds, particularly angiotensin-converting enzyme (ACE) inhibitors such as Perindopril and Trandolapril. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in drug development, and relevant research findings.

- Molecular Formula: C10H15NO2

- Molecular Weight: 181.24 g/mol

- Structure: The compound features a bicyclic structure that contributes to its unique biological properties.

The biological activity of this compound is primarily linked to its ability to act as a precursor for ACE inhibitors. The inhibition of ACE leads to decreased levels of angiotensin II, resulting in vasodilation and reduced blood pressure. This mechanism is crucial for the treatment of hypertension and heart failure.

Applications in Drug Development

- ACE Inhibitors:

-

Peptidomimetics:

- Oic's structural properties allow it to be incorporated into peptides, enhancing their stability and bioactivity. For instance, it has been used to replace proline residues in bradykinin analogs, improving their resistance to enzymatic degradation and increasing their therapeutic potential against pain and inflammation .

- Antithrombotic Agents:

Quantitative Analysis

A study developed a high-performance liquid chromatography (HPLC) method for the separation and quantification of this compound and its isomers. The method demonstrated:

- Detection Limits: Approximately 0.006 mg/mL.

- Quantification Limits: Ranging from 0.022 mg/mL to 0.024 mg/mL.

- Recovery Rates: Between 93.9% and 107.9% for all isomers .

Biological Activity Studies

Research has indicated that octahydroindole-2-carboxylic acid can:

- Inhibit the release of arachidonic acid in human platelets, suggesting anti-inflammatory properties .

- Stabilize specific conformations in peptides that are critical for their biological function .

Case Studies

Case Study 1: Synthesis and Purification

A detailed study on the synthesis of this compound highlighted its use as an intermediate in producing Trandolapril. The study confirmed that the stereochemical purity was maintained at high levels (>99%) during synthesis using optimized HPLC methods .

Case Study 2: Peptide Stability

Incorporation of Oic into bradykinin analogs improved their stability against enzymatic degradation while maintaining biological activity. This modification led to enhanced therapeutic effects in pain management scenarios .

Propriétés

IUPAC Name |

(2R,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYBNXGHMBNGCG-BIIVOSGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@@H](C1)C[C@@H](N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427839 | |

| Record name | (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145513-91-3 | |

| Record name | (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145513-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.